N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Medicinal Chemistry Building Blocks Sulfonamide Synthesis

This ortho-sulfamoylphenyl cyclopropanecarboxamide is a structurally distinct building block for kinase and NLRP3 inhibitor synthesis, as noted in patents US20230002404A1 and US20250115591A1. Its unique substitution pattern is critical for reproducible SAR, unlike para-analogs. Sourcing this specific regioisomer ensures consistency in generating nanomolar-potency leads (e.g., c-Met, B-Raf) and bifunctional probes. Request quote for R&D quantities.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 1247243-57-7
Cat. No. B1427623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-sulfamoylphenyl)cyclopropanecarboxamide
CAS1247243-57-7
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)N
InChIInChI=1S/C10H12N2O3S/c11-16(14,15)9-4-2-1-3-8(9)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)(H2,11,14,15)
InChIKeyVMQRRGDXYRBKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Sulfamoylphenyl)cyclopropanecarboxamide (CAS: 1247243-57-7) Procurement and Technical Baseline


N-(2-Sulfamoylphenyl)cyclopropanecarboxamide is a sulfonamide-based cyclopropanecarboxamide derivative categorized as a versatile small-molecule building block for medicinal chemistry and kinase inhibitor design . Its structure incorporates a cyclopropane ring, a carboxamide linker, and a sulfamoylphenyl moiety , providing a unique ortho-sulfamoyl substitution pattern that distinguishes it from para-analogs in downstream synthetic applications .

Why Generic N-(2-Sulfamoylphenyl)cyclopropanecarboxamide Cannot Be Substituted by Para-Analogs or Alternative Sulfonamides


Simple substitution with the 4-sulfamoyl regioisomer or other sulfamoylphenyl derivatives is not chemically equivalent. The ortho-sulfamoyl substitution on the phenyl ring creates a distinct hydrogen-bonding and steric environment that can alter downstream reaction yields, kinase inhibition profiles, and molecular recognition compared to para-substituted analogs . Furthermore, the cyclopropanecarboxamide scaffold is specifically cited in recent patent literature (US20230002404A1, US20250115591A1) as a key structural element for modulating kinase function and NLRP3 inhibition, making precise control of the substitution pattern essential for reproducible SAR studies [1].

Quantitative Differentiation of N-(2-Sulfamoylphenyl)cyclopropanecarboxamide: Evidence-Based Comparative Guide


Regioisomeric Purity and Structural Uniqueness of Ortho-Sulfamoyl Substitution

N-(2-Sulfamoylphenyl)cyclopropanecarboxamide features an ortho-sulfamoyl substitution pattern that provides a distinct hydrogen-bond donor/acceptor geometry relative to the para-analog N-(4-sulfamoylphenyl)cyclopropanecarboxamide . While no direct comparative biological data is available for this exact compound, the positional isomerism is a well-established driver of differential activity in sulfonamide-based kinase inhibitors [1].

Medicinal Chemistry Building Blocks Sulfonamide Synthesis

Cyclopropanecarboxamide Scaffold as a Privileged Kinase-Directed Building Block

The cyclopropanecarboxamide moiety is a recognized privileged scaffold in kinase inhibitor design, as evidenced by its inclusion in potent inhibitors such as compound 26a (c-Met IC50 = 0.016 μM) [1] and TAK-632 (B-Raf IC50 = 8.3 nM) . N-(2-Sulfamoylphenyl)cyclopropanecarboxamide serves as a foundational building block that introduces both the cyclopropanecarboxamide kinase-binding motif and a sulfamoylphenyl handle for further functionalization .

Kinase Inhibitors Drug Discovery Chemical Biology

Sulfamoylphenyl Moiety as a Recognized Pharmacophore in Kinase and Protease Inhibition

The sulfamoylphenyl group is a validated pharmacophore in multiple therapeutic areas. In TTK kinase inhibitors, the 3-sulfamoylphenyl moiety contributed to a compound with IC50 = 3.6 nM and demonstrated xenograft efficacy [1]. In CDK inhibitors, 4-sulfamoylphenyl-containing pyrrolo[2,3-d]pyrimidines showed strong CDK9 inhibition and anti-proliferative activity in pancreatic cancer cells [2]. The ortho-sulfamoyl substitution in N-(2-sulfamoylphenyl)cyclopropanecarboxamide offers an alternative regioisomeric starting point for SAR exploration .

Sulfonamide Kinase Inhibitor Protease Inhibitor

Commercial Availability and Purity Specification as a Differentiator from Research-Grade Alternatives

N-(2-Sulfamoylphenyl)cyclopropanecarboxamide is commercially available with specified purity of 95% (Leyan) and is categorized as a Building Block . In contrast, the para-regioisomer N-(4-sulfamoylphenyl)cyclopropanecarboxamide is listed as a discontinued product, limiting its accessibility for reproducible research . This supply chain distinction provides a practical advantage for researchers requiring consistent access to the ortho-substituted scaffold.

Chemical Procurement Building Blocks Purity Specifications

Optimal Research and Industrial Applications for N-(2-Sulfamoylphenyl)cyclopropanecarboxamide Based on Evidence


Kinase Inhibitor Medicinal Chemistry and SAR Exploration

This compound is ideally suited as a building block for constructing kinase inhibitor libraries, leveraging the cyclopropanecarboxamide scaffold that has demonstrated nanomolar potency in optimized c-Met (IC50 = 0.016 μM) and B-Raf (IC50 = 1.4-8.3 nM) inhibitors [1]. The ortho-sulfamoylphenyl handle provides a functionalization site for generating analogs that explore regioisomeric SAR around the sulfamoyl pharmacophore validated in TTK (IC50 = 3.6 nM) and CDK inhibitor programs [2].

Sulfonamide-Based Protease or NLRP3 Inhibitor Development

Recent patent literature (US20250115591A1) highlights sulfonamide carboxamides as privileged scaffolds for NLRP3 inflammasome inhibition [3]. N-(2-Sulfamoylphenyl)cyclopropanecarboxamide provides a compact, ortho-substituted sulfamoylphenyl-cyclopropanecarboxamide core that can serve as a starting point for synthesizing novel sulfonamide-based therapeutics targeting NLRP3-driven inflammatory diseases or serine proteases such as human neutrophil elastase [4].

Chemical Biology Tool Compound Synthesis and Target Engagement Studies

The compound's dual functionality (sulfamoylphenyl plus cyclopropanecarboxamide) enables the synthesis of bifunctional probes for chemical biology applications. The sulfamoyl group can be further derivatized for affinity tagging or bioconjugation, while the cyclopropanecarboxamide moiety provides a compact, metabolically stable linker [1]. This makes it suitable for generating target engagement probes or PROTAC precursors in kinase-focused chemical biology campaigns [2].

Glaucoma and Ocular Disease Research Programs

Patent US20230002404A1 specifically claims heterobicyclic cyclopropanecarboxamide compounds for treating eye diseases including glaucoma [5]. N-(2-Sulfamoylphenyl)cyclopropanecarboxamide, as a cyclopropanecarboxamide building block with a sulfamoylphenyl substituent, aligns structurally with the core motifs described in this patent family and can serve as a key intermediate for synthesizing novel ocular hypotensive agents or kinase-targeted glaucoma therapeutics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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